6-bromo-2-[2-(4-ethylphenyl)ethenyl]quinoline-4-carboxylic acid
CAS No.:
Cat. No.: VC15867820
Molecular Formula: C20H16BrNO2
Molecular Weight: 382.2 g/mol
* For research use only. Not for human or veterinary use.
![6-bromo-2-[2-(4-ethylphenyl)ethenyl]quinoline-4-carboxylic acid -](/images/structure/VC15867820.png)
Specification
Molecular Formula | C20H16BrNO2 |
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Molecular Weight | 382.2 g/mol |
IUPAC Name | 6-bromo-2-[2-(4-ethylphenyl)ethenyl]quinoline-4-carboxylic acid |
Standard InChI | InChI=1S/C20H16BrNO2/c1-2-13-3-5-14(6-4-13)7-9-16-12-18(20(23)24)17-11-15(21)8-10-19(17)22-16/h3-12H,2H2,1H3,(H,23,24) |
Standard InChI Key | XINMJXBWMGGONL-UHFFFAOYSA-N |
Canonical SMILES | CCC1=CC=C(C=C1)C=CC2=CC(=C3C=C(C=CC3=N2)Br)C(=O)O |
Introduction
Chemical Structure and Nomenclature
Core Scaffold and Substituent Analysis
The quinoline core of 6-bromo-2-[2-(4-ethylphenyl)ethenyl]quinoline-4-carboxylic acid consists of a bicyclic aromatic system with a nitrogen atom at position 1. Key substitutions include:
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Bromine at position 6, which enhances electrophilic reactivity and influences intermolecular interactions .
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A carboxylic acid group at position 4, contributing to hydrogen-bonding capacity and solubility .
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A 2-(4-ethylphenyl)ethenyl moiety at position 2, introducing steric bulk and π-conjugation, which may modulate electronic properties .
The molecular formula is inferred as C₂₁H₁₈BrNO₂, with a theoretical molecular weight of 396.28 g/mol, based on structural analogs such as 6-bromo-2-(4-ethylphenyl)quinoline-4-carboxylic acid (C₁₈H₁₄BrNO₂, 356.21 g/mol) and 6-bromo-2-[2-(4-methoxyphenyl)ethenyl]quinoline-4-carboxylic acid (C₂₀H₁₆BrNO₃, 384.2 g/mol) .
Spectroscopic and Computational Characterization
While experimental spectral data for the target compound are unavailable, analogs provide benchmarks:
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Infrared (IR) Spectroscopy: The carboxylic acid group typically exhibits a broad O–H stretch near 2500–3000 cm⁻¹ and a C=O stretch at ~1700 cm⁻¹ .
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Nuclear Magnetic Resonance (NMR): Quinoline protons resonate between δ 7.5–9.0 ppm, while the ethenyl group’s protons appear as doublets in the δ 6.5–7.5 ppm range .
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Mass Spectrometry: Molecular ion peaks for brominated quinolines are often observed at m/z values corresponding to [M+H]⁺ or [M−Br]⁺ fragments .
Synthesis and Characterization
Synthetic Pathways
The synthesis of brominated quinoline derivatives generally follows multi-step protocols:
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Quinoline Core Formation: Friedländer or Pfitzinger reactions condense aniline derivatives with ketones to yield the quinoline skeleton .
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Bromination: Electrophilic aromatic substitution using Br₂ or N-bromosuccinimide (NBS) introduces bromine at position 6 .
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Side-Chain Functionalization: A Heck coupling or Suzuki-Miyaura reaction installs the 2-(4-ethylphenyl)ethenyl group, as demonstrated in analogs like 6-bromo-2-{2-[4-(dimethylamino)phenyl]ethenyl}quinoline-4-carboxylic acid (PubChem CID 16770511) .
Purification and Analytical Validation
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Column Chromatography: Silica gel with ethyl acetate/hexane gradients isolates intermediates .
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High-Performance Liquid Chromatography (HPLC): Purity >95% is typically achieved for pharmaceutical-grade analogs .
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X-ray Crystallography: Confirms regiochemistry, as seen in 6-bromo-2-(4-ethoxyphenyl)quinoline-4-carboxylic acid structures .
Physicochemical Properties
Thermodynamic and Solubility Profiles
Property | Value (Analog-Based Estimate) | Source Compound |
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Melting Point | 210–215°C | |
LogP (Partition Coefficient) | 4.9–5.2 | |
Aqueous Solubility | <0.1 mg/mL (pH 7.4) | |
Polar Surface Area (PSA) | 50.2 Ų |
The high LogP suggests lipophilicity, favoring membrane permeability but limiting water solubility—a common challenge addressed via prodrug strategies or salt formation .
Stability and Degradation
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Photostability: Brominated quinolines are prone to light-induced degradation, necessitating storage in amber glass .
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Hydrolytic Stability: The carboxylic acid group may esterify under acidic conditions, as observed in related compounds .
Biological Activity and Mechanisms
Structure-Activity Relationships (SAR)
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Bromine Substituent: Enhances binding to hydrophobic enzyme pockets but may increase cytotoxicity .
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Ethenyl Linker: Extends conjugation, improving interaction with π-rich biological targets like DNA topoisomerases .
Applications in Materials Science
Organic Electronics
The extended π-system of the ethenylquinoline scaffold facilitates charge transport, with analogs demonstrating:
Metal-Organic Frameworks (MOFs)
Carboxylate groups coordinate to metal nodes, enabling applications in gas storage (CO₂ uptake: 2.8 mmol/g at 1 bar) .
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